(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde (1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 2276759-81-8
VCID: VC5501190
InChI: InChI=1S/C7H10O/c8-5-7-3-1-2-6(7)4-7/h5-6H,1-4H2/t6-,7+/m1/s1
SMILES: C1CC2CC2(C1)C=O
Molecular Formula: C7H10O
Molecular Weight: 110.156

(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde

CAS No.: 2276759-81-8

Cat. No.: VC5501190

Molecular Formula: C7H10O

Molecular Weight: 110.156

* For research use only. Not for human or veterinary use.

(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde - 2276759-81-8

Specification

CAS No. 2276759-81-8
Molecular Formula C7H10O
Molecular Weight 110.156
IUPAC Name (1R,5R)-bicyclo[3.1.0]hexane-1-carbaldehyde
Standard InChI InChI=1S/C7H10O/c8-5-7-3-1-2-6(7)4-7/h5-6H,1-4H2/t6-,7+/m1/s1
Standard InChI Key OCKUKGINJJSJHU-RQJHMYQMSA-N
SMILES C1CC2CC2(C1)C=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclo[3.1.0]hexane skeleton with a carbaldehyde functional group at the 1-position. The (1R,5R) configuration denotes the stereochemistry of the fused rings, where the cyclopropane ring introduces significant ring strain. Key structural parameters include:

PropertyValueSource
CAS Number2276759-81-8
Molecular FormulaC₇H₁₀O
Molecular Weight110.15 g/mol
IUPAC Name(1R,5R)-bicyclo[3.1.0]hexane-1-carbaldehyde
XLogP31.1
InChIInChI=1S/C7H10O/c8-5-7-3-1-2-6(7)4-7/h5-6H,1-4H2/t6-,7+/m1/s1

The bicyclic framework imposes conformational rigidity, which enhances its utility as a bioisostere in drug design .

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) data for the compound reveal distinct signals for the aldehyde proton (δ ~9.5 ppm) and cyclopropane ring protons (δ ~1.0–2.5 ppm) . Infrared (IR) spectroscopy shows a strong absorption band at ~1700 cm⁻¹, corresponding to the carbonyl stretch of the aldehyde group .

Synthesis and Reaction Pathways

Photoredox-Catalyzed Annulation

A convergent synthesis route employs a (3 + 2) annulation strategy using cyclopropenes and cyclopropylanilines under photoredox conditions . Key steps include:

  • Reaction Setup: Cyclopropene derivatives react with aminocyclopropanes in the presence of an iridium or organic photoredox catalyst (e.g., fac-Ir(ppy)₃) under blue LED irradiation.

  • Diastereoselectivity: Difluorocyclopropenes yield high diastereoselectivity (>20:1 dr) when paired with cyclopropylanilines bearing removable substituents (e.g., -OMe) .

  • Yield Optimization: Typical yields range from 60% to 85%, depending on substituent steric and electronic effects .

Mechanistic Insights

The reaction proceeds via a radical-polar crossover mechanism:

  • Initiation: Photoexcitation of the catalyst generates a radical species from the cyclopropylaniline.

  • Cyclopropane Ring Opening: The radical induces cleavage of the cyclopropane ring, forming a diradical intermediate.

  • Annulation: The diradical reacts with the cyclopropene, leading to bicyclo[3.1.0]hexane formation .

Applications in Medicinal Chemistry

Bioisosteric Replacement

The compound’s rigid structure serves as a cyclohexane bioisostere, improving binding affinity and metabolic stability in drug candidates . For example, it has been incorporated into:

  • Protease Inhibitors: Enhances selectivity for viral proteases by reducing conformational flexibility .

  • GPCR-Targeted Therapeutics: Modulates receptor-substrate interactions through steric effects .

Case Study: Antiviral Agents

In a 2023 study, derivatives of (1R,5R)-bicyclo[3.1.0]hexane-1-carbaldehyde exhibited potent activity against SARS-CoV-2 main protease (Mᵖʳᵒ), with IC₅₀ values <100 nM . The aldehyde group facilitated covalent binding to the protease active site, while the bicyclic core improved pharmacokinetic properties .

Comparison with Related Bicyclic Compounds

CompoundStructureXLogP3Applications
Bicyclo[2.2.1]heptaneNorbornane2.3Polymer precursors
Bicyclo[4.1.0]heptaneLarger ring system1.8Catalysis
(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehydeStrained cyclopropane1.1Drug design, bioisosterism

The (1R,5R) configuration confers superior stereochemical control in synthesis compared to other bicyclic scaffolds .

Future Directions

Ongoing research aims to:

  • Expand Substrate Scope: Develop asymmetric catalysts for enantioselective synthesis .

  • Explore Bioconjugation: Utilize the aldehyde group for site-specific protein modification .

  • Optimize ADME Properties: Evaluate bioavailability and toxicity profiles in preclinical models .

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